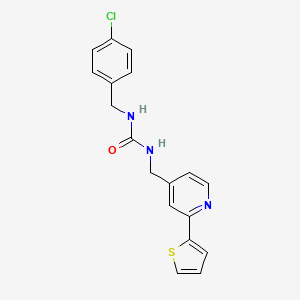

1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea and related compounds involves multiple steps, including the reaction of 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole with 4-chlorobenzoyl isocyanate, showcasing the complexity and specificity required in creating such molecules. These compounds have shown fungicidal activity and are part of a broader exploration into urea derivatives with significant biological effects (Tan Xiao-hong, 2006).

Molecular Structure Analysis

Structural characterization techniques such as IR, ^1H NMR, MS, and elemental analysis play a crucial role in confirming the molecular structure of synthesized compounds. For example, the structure of 1-(4-chlorobenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea was thoroughly characterized using these methods, ensuring the accuracy of the molecular structure and the success of the synthesis process (Tan Xiao-hong, 2006).

Chemical Reactions and Properties

The reactivity and potential biological activity of compounds like this compound are of particular interest. Research on similar molecules has shown that urea derivatives can serve as potent antiproliferative agents, with certain modifications enhancing their biological activity against various cancer cell lines. This underscores the importance of chemical modifications in developing therapeutically relevant compounds (Chuanming Zhang et al., 2019).

Physical Properties Analysis

The physical properties of chemical compounds, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in biological systems. While specific data on this compound is limited, analogous compounds have been studied for their crystal structures and bioactivities, providing insights into how structural features affect their physical properties and biological activities (Xin-jian Song et al., 2008).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming derivatives, is crucial for the development of therapeutically relevant compounds. Studies on similar urea derivatives have demonstrated a range of biological activities, highlighting the importance of chemical structure in determining the potential use of these compounds in medicinal chemistry (Weiwei Li et al., 2019).

Applications De Recherche Scientifique

Cytokinin-like Activity and Plant Growth Regulation

Urea derivatives, including compounds structurally related to 1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea, have demonstrated cytokinin-like activity, which is pivotal in regulating plant growth and development. These substances have been identified as positive regulators of cell division and differentiation in plant biology, often exceeding the activity of natural adenine-based cytokinins. Their structure-activity relationship studies have been instrumental in identifying new urea cytokinins with specific enhancements in adventitious root formation, highlighting their potential in agricultural applications and in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

Anticancer Research

Research on urea derivatives has extended into the realm of anticancer agents, where specific structural configurations have shown promise. For instance, the synthesis and in vitro assays of 1-aryl-3-(2-chloroethyl) ureas have explored their cytotoxicity against human adenocarcinoma cells, indicating the potential of such compounds to act as anticancer agents. This research direction suggests that structural analogs of this compound could be developed into therapeutic agents targeting various cancers (Gaudreault et al., 1988).

Corrosion Inhibition

The application of urea derivatives in the field of materials science, particularly in corrosion inhibition, is another area of interest. Mannich bases derived from urea, for instance, have been synthesized and examined as corrosion inhibitors for mild steel surfaces in acidic conditions. These studies have demonstrated that such compounds can significantly increase corrosion resistance, offering valuable insights into the design of new corrosion inhibitors for industrial applications (Jeeva et al., 2015).

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS/c19-15-5-3-13(4-6-15)11-21-18(23)22-12-14-7-8-20-16(10-14)17-2-1-9-24-17/h1-10H,11-12H2,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHGUPACKJHRHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2481071.png)

![Methyl 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-C] pyridine](/img/structure/B2481072.png)

![4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B2481077.png)

![N-[[3-Bromo-2-(2-methylsulfonylethoxy)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2481078.png)

![N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2481085.png)

![8-methoxy-3-[3-(3-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2481086.png)